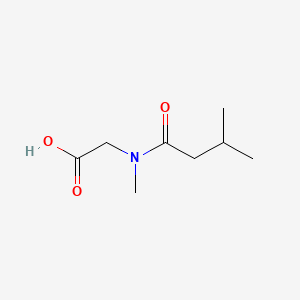

Isovalerylsarcosine

Description

Overview of Isovalerylsarcosine as a Research Target Metabolite

This compound, also known as N-isovalerylsarcosine, is primarily recognized as a minor but characteristic metabolite in the organic acid profile of individuals with isovaleric acidemia. chemfont.caresearchgate.net This inborn error of leucine (B10760876) metabolism results from a deficiency of the enzyme isovaleryl-CoA dehydrogenase. researchgate.netuva.nl In this condition, the accumulation of isovaleryl-CoA leads to its alternative metabolism, including the formation of this compound through the action of the enzyme glycine (B1666218) N-acylase on sarcosine (B1681465). ebi.ac.ukchemfont.ca

The detection and quantification of this compound and other related metabolites are critical for the diagnosis and monitoring of isovaleric acidemia. researchgate.netmedlink.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC/MS) are instrumental in identifying these compounds in biological samples like urine and serum. medlink.complos.orgnih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Formula | C8H15NO3 | ebi.ac.uk |

| Average Mass | 173.210 Da | ebi.ac.uk |

| Monoisotopic Mass | 173.10519 Da | ebi.ac.uk |

| Classification | N-acyl-alpha amino acid | chemfont.cafoodb.ca |

| InChIKey | GPFSWCRCPHKNBU-UHFFFAOYSA-N | ebi.ac.uk |

Significance of this compound in Academic Metabolic Investigations

The importance of this compound in research extends beyond its role as a biomarker for isovaleric acidemia. uva.nl It serves as a valuable tool in broader metabolomic studies aimed at understanding complex metabolic disturbances in various physiological and pathological states.

For instance, research has explored the metabolic profiles in conditions like Adult-Onset Still's Disease (AOSD), where serum levels of this compound were found to be significantly lower in patients with a chronic articular pattern compared to those with monocyclic or polycyclic systemic patterns. plos.orgresearchgate.net This suggests a potential involvement of this compound in the pathogenesis and outcome of AOSD. plos.org

Furthermore, metabolomic analyses of placental tissue have revealed changes in the relative concentrations of this compound and other acyl amino acids, indicating potential alterations in leucine metabolism in conditions like preeclampsia. dbkgroup.org In studies of streptozotocin-induced diabetes in rats, altered concentrations of this compound pointed to disturbances in branched-chain amino acid metabolism. nih.gov

These investigations highlight the utility of monitoring this compound levels to gain a deeper understanding of the metabolic perturbations that accompany various diseases. The continued exploration of this and other metabolites holds the promise of uncovering novel disease mechanisms and identifying potential biomarkers for diagnosis and prognosis. researchgate.net

Table 2: Research Applications of this compound

| Research Area | Key Findings | Reference |

|---|---|---|

| Isovaleric Acidemia | A minor but characteristic urinary metabolite used in diagnosis. chemfont.caresearchgate.netmedlink.comscispace.com | chemfont.caresearchgate.netmedlink.comscispace.com |

| Adult-Onset Still's Disease (AOSD) | Serum levels were significantly lower in patients with a chronic articular disease pattern. plos.orgresearchgate.net | plos.orgresearchgate.net |

| Preeclampsia | Altered concentrations in placental tissue suggest changes in leucine metabolism. dbkgroup.org | dbkgroup.org |

| Diabetes Mellitus (animal model) | Changes in serum levels indicate disturbances in branched-chain amino acid metabolism. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(3-methylbutanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(2)4-7(10)9(3)5-8(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFSWCRCPHKNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236832 | |

| Record name | N-Isovalerylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylsarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88127-29-1 | |

| Record name | N-Methyl-N-(3-methyl-1-oxobutyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88127-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovalerylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088127291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovalerylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovalerylsarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Biosynthesis and Metabolic Pathways Involving Isovalerylsarcosine

Elucidation of Precursor Pathways

The synthesis of isovalerylsarcosine is not a primary metabolic route but rather a consequence of metabolic dysregulation, drawing precursors from fundamental amino acid metabolic cycles.

Glycine (B1666218), serine, and threonine are interconnected amino acids with diverse metabolic functions. biorxiv.org Serine can be synthesized from the glycolytic intermediate 3-phospho-D-glycerate, and glycine is subsequently derived from serine. genome.jpkegg.jp Threonine, an essential amino acid, cannot be synthesized by humans. genome.jpkegg.jp Under normal physiological conditions, these amino acids are primarily utilized for protein synthesis and as precursors for other biomolecules. biorxiv.org

However, in the context of certain metabolic disorders, the conjugation of acyl-CoA molecules with amino acids serves as a detoxification pathway. Sarcosine (B1681465) (N-methylglycine), a derivative of glycine, can become a substrate for conjugation with isovaleryl-CoA, leading to the formation of this compound. This reaction is a part of a broader response to clear accumulating toxic compounds. While direct enzymatic evidence for this compound's role in standard glycine, serine, and threonine metabolism is limited, its existence points to the metabolic plasticity and the recruitment of alternative pathways under pathological conditions. One study noted that this compound is a product of glycine, serine, and threonine metabolism. plos.org

The primary origin of the isovaleryl group in this compound is the catabolism of the branched-chain amino acid (BCAA) leucine (B10760876). researchgate.netresearchgate.net The breakdown of BCAAs—leucine, isoleucine, and valine—is a crucial process for energy production and protein turnover. mdpi.comfrontiersin.org This catabolic pathway begins with a reversible transamination step, converting the BCAAs into their respective branched-chain α-keto acids (BCKAs). mdpi.commdpi.com Specifically, leucine is transaminated to α-ketoisocaproate (KIC). mdpi.com

Subsequently, the BCKAs undergo irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form their corresponding acyl-CoA derivatives. mdpi.com In the case of leucine, KIC is converted to isovaleryl-CoA. uva.nl Under normal conditions, isovaleryl-CoA is further metabolized by the enzyme isovaleryl-CoA dehydrogenase (IVD). researchgate.netmedlink.com

However, in the genetic disorder isovaleric acidemia (IVA), the IVD enzyme is deficient. researchgate.netoup.com This deficiency leads to the accumulation of isovaleryl-CoA and its derivatives. researchgate.netresearchgate.net The buildup of isovaleryl-CoA drives alternative metabolic pathways, including its conjugation with various amino acids, as a means of detoxification. uva.nl This leads to the formation of several metabolites, including isovalerylglycine, isovalerylalanine (B3055989), and, to a lesser extent, this compound. researchgate.netmedlink.comoup.com Therefore, the presence of this compound in biological fluids is a strong indicator of disrupted leucine catabolism. medlink.com

Role within Glycine, Serine, and Threonine Metabolism

Enzymatic Mechanisms of this compound Formation and Degradation

The formation of this compound is a direct consequence of the body's attempt to mitigate the toxicity of accumulating isovaleryl-CoA.

In conditions like isovaleric acidemia, the high concentrations of isovaleryl-CoA trigger detoxification mechanisms involving the conjugation of the isovaleryl group to various amino acids. researchgate.netoup.com This process is generally mediated by acyl-CoA N-acyltransferases. While glycine N-acyltransferase (GLYAT) is known to conjugate isovaleryl-CoA with glycine to form the major detoxification product, N-isovalerylglycine, it is plausible that this or other similar enzymes exhibit broader substrate specificity. nih.govresearchgate.netnih.gov

The formation of this compound suggests that sarcosine can also act as an acceptor for the isovaleryl group. This represents an instance of abnormal amino acid conjugation, where the cell utilizes available amino acids and their derivatives to neutralize and facilitate the excretion of toxic acyl-CoA species. researchgate.netoup.com The identification of N-isovalerylalanine and N-isovalerylsarcosine as minor metabolites in isovaleric acidemia highlights this adaptive metabolic response. hmdb.canih.govoaanews.org

The primary mechanism for detoxifying excess isovaleryl-CoA is its conjugation with glycine and carnitine. nih.gov The conjugation with glycine to form N-isovalerylglycine is a well-established pathway that renders the molecule more water-soluble, facilitating its renal excretion. uva.nlnih.gov This reaction can be enhanced by glycine supplementation. nih.gov

In addition to glycine, other amino acids can be utilized in this detoxification process, leading to a variety of conjugates. uva.nl The production of this compound, alongside other conjugates like N-isovalerylalanine, demonstrates the multifaceted nature of this detoxification system. researchgate.netoup.com Although these are considered minor metabolites compared to N-isovalerylglycine, their presence provides a more complete picture of the metabolic disturbances in disorders of leucine catabolism. medlink.com

Table 1: Key Metabolites in Isovaleryl-CoA Detoxification

| Conjugate Name | Precursors | Significance |

|---|---|---|

| N-Isovalerylglycine | Isovaleryl-CoA, Glycine | Major detoxification product in isovaleric acidemia. researchgate.netnih.gov |

| Isovalerylcarnitine (B1198194) | Isovaleryl-CoA, Carnitine | Another significant detoxification product. researchgate.netoup.com |

| This compound | Isovaleryl-CoA, Sarcosine | A minor metabolite indicating abnormal amino acid conjugation. researchgate.netmedlink.comoup.com |

| N-Isovalerylalanine | Isovaleryl-CoA, Alanine | A minor metabolite formed through detoxification pathways. researchgate.netoup.comhmdb.ca |

Pathways of Abnormal Amino Acid Conjugation leading to this compound

This compound as an Intermediate Metabolite within Broader Metabolic Networks

The appearance of this compound is indicative of significant perturbations within the broader metabolic network, extending beyond just amino acid metabolism. The accumulation of isovaleryl-CoA can have cascading effects on other metabolic pathways. For instance, the depletion of the free CoA pool can impair fatty acid oxidation and the Krebs cycle. nih.gov

Furthermore, the accumulation of isovaleryl-CoA can inhibit N-acetylglutamate synthase, leading to a disruption of the urea (B33335) cycle and subsequent hyperammonemia. nih.govoaanews.org The formation of various isovaleryl conjugates, including this compound, is a marker of this widespread metabolic stress. While not a central player in any primary metabolic pathway, this compound serves as a chemical reporter, signaling a breakdown in the normal processing of leucine and the activation of emergency detoxification routes. researchgate.netoup.com Its presence, therefore, aids in the comprehensive metabolic profiling of certain inborn errors of metabolism. researchgate.netmedlink.comoup.com

Iii. Isovalerylsarcosine in the Context of Inborn Errors of Metabolism Research

Association with Isovaleric Acidemia (IVA) as a Minor Metabolite

Isovalerylsarcosine is recognized as a minor, yet characteristic, metabolite in the biochemical profile of individuals with Isovaleric Acidemia (IVA). nih.gov IVA is an autosomal recessive genetic disorder stemming from the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase. researchgate.netoup.com This enzymatic defect disrupts the normal metabolic pathway of the branched-chain amino acid leucine (B10760876), leading to the accumulation of isovaleryl-CoA and its derivatives. researchgate.netmedlineplus.gov While N-isovalerylglycine and 3-hydroxyisovaleric acid are the primary diagnostic markers for IVA, a number of other metabolites, including this compound, are also found in elevated, albeit smaller, quantities. researchgate.netmedlink.com The presence of these minor metabolites contributes to the complex metabolic signature of the disease. researchgate.net

The formation of this compound is believed to occur through the action of the enzyme glycine (B1666218) N-acylase, which conjugates isovaleryl-CoA with sarcosine (B1681465). nih.govebi.ac.uk This process is part of a secondary metabolic pathway that becomes active when the primary pathway is blocked. uva.nl Other minor metabolites that can be detected in IVA patients include 4-hydroxyisovaleric acid, methylsuccinic acid, mesaconic acid, 3-hydroxyisoheptanoic acid, isovalerylglutamic acid, isovalerylglucuronide, and N-isovalerylalanine. nih.govmedlink.com The excretion levels of these minor metabolites, including this compound, are typically in the range of 20 to 300 mmol/mol creatinine (B1669602). medlink.com

The foundational cause of Isovaleric Acidemia is a deficiency in the enzyme isovaleryl-CoA dehydrogenase (IVD). medlink.comuva.nl This enzyme is responsible for catalyzing the third step in the catabolism of leucine, specifically the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. medlineplus.govnih.gov When the IVD enzyme is deficient or non-functional due to mutations in the IVD gene, the substrate isovaleryl-CoA cannot be properly metabolized. uva.nlmedlineplus.gov This leads to its accumulation within the mitochondria. uva.nl

The surplus of isovaleryl-CoA drives alternative metabolic pathways, leading to the formation and excretion of various derivatives. researchgate.netuva.nl One such derivative is this compound, which is formed when isovaleryl-CoA is conjugated with sarcosine. nih.gov Therefore, the presence of this compound in the urine of patients is a direct biochemical consequence of the underlying IVD deficiency. researchgate.netuva.nl The metabolic profile of IVA is further complicated by the presence of other metabolites derived from the accumulated isovaleryl-CoA, such as N-isovalerylglycine, isovalerylcarnitine (B1198194), and 3-hydroxyisovaleric acid. uva.nl

Studies analyzing the urine of IVA patients have identified this compound as a consistent, though minor, component. researchgate.netmedlink.com The concentration of these minor metabolites, including this compound, is significantly lower than that of the major marker, N-isovalerylglycine. medlink.com For instance, the excretion of minor metabolites like this compound is reported to be in the range of 20 to 300 mmol/mol creatinine, whereas isovalerylglycine can be excreted in amounts ranging from 2000 to 9000 mmol/mol creatinine during metabolic decompensation. medlink.com The detection and quantification of this broader spectrum of metabolites, including this compound, can provide a more comprehensive understanding of the metabolic dysregulation in IVA. researchgate.net

| Metabolite | Typical Excretion Level (mmol/mol creatinine) | Classification |

|---|---|---|

| N-Isovalerylglycine | 2000 - 9000 (during metabolic crisis) | Major |

| 3-Hydroxyisovaleric acid | Elevated during metabolic crisis | Major |

| This compound | 20 - 300 | Minor |

| 4-Hydroxyisovaleric acid | 20 - 300 | Minor |

| Methylsuccinic acid | 20 - 300 | Minor |

| Mesaconic acid | 20 - 300 | Minor |

| 3-Hydroxyisoheptanoic acid | 20 - 300 | Minor |

| Isovalerylglutamic acid | 20 - 300 | Minor |

| Isovalerylglucuronide | 20 - 300 | Minor |

| N-Isovalerylalanine | 20 - 300 | Minor |

The accumulation of isovaleryl-CoA and its subsequent conjugation to various amino acids, including sarcosine to form this compound, can have broader implications for metabolic homeostasis in individuals with IVA. hmdb.ca The process of conjugating isovaleryl-CoA to amino acids is a detoxification mechanism, but it may also lead to the depletion of these amino acids. uva.nl

Analysis of Metabolite Accumulation Patterns and this compound Levels in IVA

Genotype-Metabolite Level Correlations in IVA Research

Research into Isovaleric Acidemia (IVA) has explored the relationship between the specific mutations in the IVD gene (genotype) and the resulting biochemical profile (phenotype), including the levels of metabolites like this compound. uva.nlmedlineplus.gov While a clear-cut genotype-phenotype correlation in IVA has been challenging to establish due to clinical variability, some associations have been observed. oup.com

Studies have attempted to link the severity of the clinical and metabolic phenotype to the nature of the IVD gene mutation. nih.gov For example, a distinction has been suggested between patients with a metabolically severe phenotype associated with a variety of heterogeneous IVD gene mutations and those with a milder biochemical phenotype often linked to a specific recurring mutation. nih.gove-imd.org

The IVD gene, located on chromosome 15, encodes the isovaleryl-CoA dehydrogenase enzyme. uva.nlmedlineplus.gov A wide array of mutations in this gene have been identified in individuals with IVA, including missense, nonsense, frameshift, and splice-site mutations. uva.nlmedlineplus.gov These mutations can lead to the production of an IVD enzyme that is inactive, unstable, or not produced at all. uva.nlmedlineplus.gov

The biochemical consequence of these mutations is the impaired catabolism of leucine and the subsequent accumulation of isovaleryl-CoA. medlineplus.gov This accumulation is the direct precursor to the formation of this compound and other related metabolites. nih.govuva.nl Therefore, any mutation that significantly compromises IVD enzyme function will lead to the pathological biochemical profile characteristic of IVA, which includes the presence of this compound. uva.nlmedlineplus.gov The severity of the enzyme deficiency, which is determined by the specific IVD mutation, is expected to correlate with the degree of metabolite accumulation. nih.gov

| Mutation | Type | Predicted Effect on IVD Protein | Associated Phenotype Severity |

|---|---|---|---|

| p.R398Q | Missense | Deleterious and destabilizing | Severe |

| p.Y403N | Missense | Deleterious and destabilizing | Severe |

| p.A291V | Missense | Deleterious and destabilizing | Severe |

| p.G250A | Missense | Mild | Mild |

| p.I379T | Missense | Most deleterious and destabilizing | Severe |

| p.Y129fs | Frameshift | Likely non-functional protein | Severe |

| c.465+2T>C | Splicing | Aberrant splicing | Severe |

While specific quantitative correlations between particular IVD mutations and this compound levels are not extensively documented in the literature, the general principle of genotype influencing the metabolic phenotype holds true. nih.gov For example, patients with mutations that result in a complete lack of enzyme activity are expected to have a more pronounced accumulation of metabolites compared to those with mutations that allow for some residual enzyme function. nih.gov The common c.932C>T (p.A282V) mutation, for instance, is associated with a milder biochemical phenotype and may result in lower levels of minor metabolites like this compound compared to more severe mutations. nih.gove-imd.org However, the interplay of genetic and other factors makes a direct prediction of metabolite levels based on genotype alone complex. oup.com

Molecular Analysis of IVD Gene Mutations and their Biochemical Consequences affecting this compound

Potential Linkages to Other Inborn Errors of Metabolism in Research Contexts

While this compound is a recognized minor metabolite in Isovaleric Acidemia (IVA), its clinical significance and presence in other inborn errors of metabolism (IEMs) are areas of ongoing research. The investigation into the broader relevance of this compound is often linked to the differential diagnosis of organic acidemias that present with overlapping clinical and initial biochemical findings.

Glutaric Aciduria Type II (GAII) / Multiple Acyl-CoA Dehydrogenase Deficiency (MADD):

A potential link between this compound and Glutaric Aciduria Type II (GAII), also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), has been suggested based on clinical observations and metabolic pathways. GAII is a disorder of fatty acid and amino acid oxidation caused by defects in either electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETFDH). nih.govrarediseases.org This impairment can lead to the accumulation of various acyl-CoA esters, including isovaleryl-CoA, which is the precursor to isovaleric acid and its derivatives. nih.govoaanews.org

Some patients with GAII have been reported to exhibit a "sweaty feet" odor, which is characteristic of the accumulation of isovaleric acid. rarediseases.orgmedlink.com This clinical sign suggests that isovaleric acid and its detoxification products, such as isovalerylglycine and potentially this compound, may be elevated in these individuals. However, this compound is not considered a primary or confirmatory biomarker for GAII. The diagnosis of GAII relies on a broader metabolic profile, characterized by the elevation of multiple acylcarnitine species in plasma and increased urinary excretion of various organic acids, including glutaric acid, ethylmalonic acid, and others. medlink.comnih.govtestcatalog.org

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency:

In the context of newborn screening, this compound's parent compound, isovaleryl-CoA, plays a role in the differential diagnosis of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency. SBCAD deficiency is an inborn error of L-isoleucine metabolism. medlineplus.govmedlineplus.gov Newborn screening programs often detect elevated levels of C5-carnitine, which can be indicative of either IVA or SBCAD deficiency, as isovalerylcarnitine (from IVA) and 2-methylbutyrylcarnitine (B1244155) (from SBCAD deficiency) are isobaric and not distinguished by standard tandem mass spectrometry. nih.gov

This initial overlap necessitates further confirmatory testing. The hallmark urinary metabolite for SBCAD deficiency is 2-methylbutyrylglycine. nih.govfrontiersin.org Research to date has not identified this compound as a metabolite associated with SBCAD deficiency. The diagnostic focus is on differentiating the two conditions by identifying the specific acylglycine derivative present in the urine.

Other Organic Acidemias:

Theoretically, any condition leading to a significant secondary accumulation of isovaleryl-CoA could result in the formation and excretion of this compound. For instance, secondary hyperammonemia, a prominent feature of IVA, is also observed in other organic acidemias like propionic acidemia and methylmalonic acidemia. uva.nl This hyperammonemia is thought to be partly due to the inhibition of N-acetylglutamate synthase by accumulating short-chain acyl-CoAs, such as isovaleryl-CoA. uva.nl While this provides a plausible biochemical link, there is currently a lack of direct research findings confirming the presence or clinical significance of this compound in these other organic acidemias.

The following table summarizes the key urinary organic acid markers used in the differential diagnosis of these related inborn errors of metabolism.

| Inborn Error of Metabolism | Primary Urinary Biomarkers | Minor or Overlapping Metabolites |

| Isovaleric Acidemia (IVA) | Isovalerylglycine, 3-Hydroxyisovaleric acid | This compound, N-Isovalerylalanine, 4-Hydroxyisovaleric acid medlink.com |

| Glutaric Aciduria Type II (MADD) | Glutaric acid, Ethylmalonic acid, other dicarboxylic acids | Possible elevation of isovaleryl-CoA derivatives |

| SBCAD Deficiency | 2-Methylbutyrylglycine, Ethylmalonic acid nih.gov | |

| Propionic Acidemia | 3-Hydroxypropionic acid, Methylcitric acid | |

| Methylmalonic Acidemia | Methylmalonic acid, Methylcitric acid |

Iv. Isovalerylsarcosine As a Research Biomarker

Methodologies for Discovery and Validation of Isovalerylsarcosine as a Biomarker

The discovery and validation of this compound as a potential biomarker involve a multi-step process that leverages advanced analytical techniques and statistical methods. nih.gov The initial discovery phase often employs untargeted metabolomics approaches to identify compounds that differ in concentration between healthy individuals and those with a specific disease.

Discovery Methodologies:

Mass Spectrometry (MS)-Based Metabolomics: This is a primary tool for biomarker discovery. verisimlife.com Techniques like liquid chromatography-mass spectrometry (LC/MS) are used to generate comprehensive metabolic profiles from biological samples such as serum or urine. plos.orgnih.gov In the context of this compound, ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (QTOF)-MS has been utilized to analyze metabolite profiles. plos.org This allows for the separation and identification of a wide range of small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for metabolomic analysis, capable of identifying and quantifying metabolites in a sample. frontiersin.org Low-resolution 1H-NMR analysis, for instance, has been used to establish metabolomic profiles in urine for the diagnosis of metabolic disorders. mdpi.comresearchgate.net

Validation Methodologies:

Once a candidate biomarker like this compound is discovered, it must undergo rigorous validation to confirm its analytical performance and clinical relevance. nih.govtataa.com

Targeted Mass Spectrometry: Following the initial discovery, targeted MS methods such as multiple reaction monitoring (MRM) are employed for validation. nih.gov MRM/MS provides higher sensitivity and specificity for quantifying specific metabolites like this compound, confirming the findings from the untargeted discovery phase. plos.orgnih.gov The use of pure standards is essential to definitively confirm the presence and structure of the differentially expressed metabolite. nih.gov

Statistical Analysis: Multivariate statistical analyses, including unsupervised principal component analysis (PCA) and supervised partial least squares-discriminant analysis (PLS-DA) or orthogonal partial least squares discriminant analysis (OPLS-DA), are widely used to stratify metabolic profiles between different groups and identify significant biomarkers. plos.org

Fit-for-Purpose Method Validation: This iterative approach ensures that the analytical method is suitable for its intended purpose. researchgate.net It encompasses pre-validation considerations, exploratory method validation, in-study validation, and advanced validation for confirmatory studies. researchgate.net

| Methodology | Description | Application in this compound Research |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | A technique that separates compounds based on their physicochemical properties and then measures their mass-to-charge ratio. | Used for the initial discovery and profiling of metabolites, including this compound, in serum samples. plos.org |

| Multiple Reaction Monitoring (MRM)/MS | A highly sensitive and specific targeted mass spectrometry technique used to quantify specific molecules. | Employed to validate and quantify the levels of this compound identified in the discovery phase. nih.gov |

| Multivariate Statistical Analysis (e.g., PLS-DA, OPLS-DA) | Statistical methods used to analyze complex datasets and identify patterns and significant variables. | Utilized to differentiate metabolic profiles between patient and control groups and to identify this compound as a differentially expressed metabolite. plos.org |

This compound in Metabolomic Profiling for Disease States

Metabolomic profiling, the systematic study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, has identified this compound as a potential biomarker in several disease states. frontiersin.org Alterations in its levels can reflect underlying pathological processes.

Organic acidemias are a class of inherited metabolic disorders characterized by the accumulation of organic acids in tissues and their excretion in urine. igenomix.eunih.gov These disorders result from defects in the intermediary metabolism of carbohydrates, amino acids, and fatty acids. uzh.ch Neuroimaging plays a significant role in the diagnostic workup of these conditions. uzh.ch The diagnosis often involves identifying specific marker metabolites. mdpi.com While isovalerylglycine is the well-established primary biomarker for isovaleric acidemia, research has also pointed to the formation of other acyl-amino acid conjugates. Studies have mentioned the presence of N-isovalerylalanine and N-isovalerylsarcosine in metabolic disease states. capes.gov.br The detection of such compounds is often achieved through techniques like 1H-Nuclear Magnetic Resonance (NMR) analysis of urine, which can help in the rapid biochemical diagnosis of organic acidemias. mdpi.comresearchgate.net

Adult-Onset Still's Disease (AOSD) is a rare systemic inflammatory disorder of unknown cause. anncaserep.comekjm.org Diagnosis is often one of exclusion, based on clinical criteria after ruling out infections, malignancies, and other rheumatic diseases. lnh.edu.pk Metabolomic studies have been conducted to better understand the pathogenesis of AOSD and identify potential biomarkers. plos.orgnih.gov

In a study investigating the serum metabolite profiles of AOSD patients, this compound was identified as a differentially expressed metabolite. plos.orgnih.gov Significantly lower levels of this compound were observed in patients with the chronic articular pattern of AOSD compared to those with monocyclic or polycyclic systemic patterns. plos.orgnih.gov This suggests a potential role for this compound in the different clinical courses of the disease.

| AOSD Disease Pattern | Median this compound Level (AU/ml) |

| Chronic Articular | 77.0 |

| Monocyclic Systemic | 341.5 |

| Polycyclic Systemic | 168.0 |

Data from a study comparing serum this compound levels in different AOSD patient outcomes. plos.org

Chronic alcoholism can lead to significant metabolic disturbances and damage to various organs, including the brain. hazeldenbettyford.org Research into the metabolic signatures of chronic alcoholism has identified several urinary markers that could potentially be used for diagnosis and monitoring. In a study analyzing the urine metabolic signature of individuals with chronic alcoholism, this compound was among the new human metabolic urinary markers detected. oup.com This suggests that chronic alcohol consumption may alter metabolic pathways leading to the formation and excretion of this compound. The presence of this compound could be part of a broader metabolic disruption seen in chronic alcohol use, which may also involve thiamine (B1217682) deficiency and the risk of developing conditions like Wernicke-Korsakoff syndrome. nih.govgov.bc.ca

Disturbances in the metabolism of branched-chain amino acids (BCAAs), such as leucine (B10760876), isoleucine, and valine, have been strongly associated with obesity, insulin (B600854) resistance, and type 2 diabetes. nih.govinternationalbiochemistry.comjournalagent.com Elevated circulating levels of BCAAs are considered potential biomarkers for predicting the development of type 2 diabetes. nih.gov The accumulation of BCAAs and their metabolites can interfere with insulin signaling pathways. mdpi.com

This compound is a metabolite derived from the BCAA leucine pathway. As such, its presence and concentration can reflect the activity and potential dysregulation of BCAA metabolism. nih.gov While direct research linking this compound levels to diabetes is emerging, its connection to BCAA metabolism makes it a relevant compound for investigation in this area. The metabolic inflexibility seen in type 2 diabetes affects BCAA homeostasis, and understanding the full spectrum of BCAA-related metabolites, including this compound, is crucial. nih.gov

Wernicke-Korsakoff syndrome (WKS) is a neurological disorder caused by thiamine (vitamin B1) deficiency, most commonly seen in the context of chronic alcohol abuse. nih.govnih.gov The syndrome encompasses an acute phase, Wernicke's encephalopathy, and a chronic phase, Korsakoff's syndrome, characterized by severe memory impairment. mdpi.com

Research has identified this compound as a urinary metabolic marker in studies of chronic alcoholism, a primary risk factor for WKS. oup.com The link between this compound and WKS is indirect, stemming from their shared association with chronic alcohol use and the resulting metabolic disruptions. The study of metabolic signatures in chronic alcoholism, which includes the identification of compounds like this compound, contributes to a broader understanding of the biochemical changes that may predispose individuals to conditions like WKS. oup.commdpi.com Nonalcoholic causes of Wernicke's encephalopathy also exist, often related to malnutrition and recurrent vomiting, highlighting the importance of thiamine in metabolism. ruralneuropractice.com

Relevance in Diabetes Research, particularly regarding Branched-Chain Amino Acid Metabolism Disturbances

Acylcarnitine Profiling and its Interplay with this compound in Metabolic Research

Acylcarnitine profiling is a cornerstone of metabolic research and diagnostics, particularly for identifying inborn errors of metabolism. metwarebio.comresearchgate.net This analysis, typically performed using tandem mass spectrometry (MS/MS), quantifies the spectrum of acylcarnitine esters in biological fluids like blood. researchgate.netnih.gov These profiles provide a window into the functioning of fatty acid oxidation and amino acid catabolism pathways. metwarebio.comnih.gov In the context of isovaleric acidemia (IVA), an inherited disorder of leucine metabolism, acylcarnitine profiling plays a critical diagnostic role by revealing the accumulation of specific metabolites. researchgate.nete-imd.org

The central biochemical anomaly in IVA is the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). mdpi.comresearchgate.net This enzymatic block leads to the accumulation of isovaleryl-CoA, the substrate of IVD. uva.nlnih.gov The body attempts to detoxify the excess isovaleryl-CoA through alternative metabolic pathways, primarily by conjugating it with carnitine and glycine (B1666218). researchgate.netmdpi.com The conjugation with carnitine forms isovalerylcarnitine (B1198194), also known as C5 carnitine, which is the most prominent and diagnostic marker of IVA in an acylcarnitine profile. mdpi.comorpha.net

The interplay between this compound and the acylcarnitine profile is rooted in this shared metabolic precursor. This compound, alongside the more abundant N-isovalerylglycine, is a minor detoxification product also formed from the excess isovaleryl-CoA. researchgate.netuva.nlmdpi.com Consequently, the presence and concentration of this compound are biochemically linked to the levels of isovalerylcarnitine (C5) detected in the acylcarnitine profile. When isovaleryl-CoA levels are high, there is a corresponding increase in the synthesis of all its derivatives, establishing a correlation between the acylcarnitine signature and other minor metabolites like this compound.

Research findings have consistently shown that in patients with IVA, especially during periods of metabolic decompensation, the elevation of C5 carnitine is dramatic and is accompanied by the appearance of other derivatives in urine and blood. researchgate.netresearchgate.net While isovalerylglycine is the major urinary metabolite, this compound represents an alternative, less-utilized detoxification route. researchgate.netuva.nl Therefore, a comprehensive metabolic phenotype of IVA includes the primary acylcarnitine marker (C5) and the array of related glycine and sarcosine (B1681465) conjugates.

Table 1: Key Metabolic Markers in Isovaleric Acidemia (IVA) This table outlines the primary and secondary metabolites that are typically elevated in individuals with Isovaleric Acidemia, as identified through acylcarnitine profiling and organic acid analysis.

| Metabolite | Class | Significance in IVA | Typical Finding |

| Isovalerylcarnitine (C5) | Acylcarnitine | Primary diagnostic marker in blood. mdpi.com | Markedly elevated. researchgate.netorpha.net |

| N-Isovalerylglycine | Acylglycine | Major detoxification product in urine. uva.nlmhmedical.com | Markedly elevated. orpha.netmhmedical.com |

| 3-Hydroxyisovaleric acid | Organic Acid | Secondary metabolite. uva.nlnih.gov | Elevated. |

| This compound | Acyl-amino acid conjugate | Minor detoxification product. researchgate.netuva.nlmdpi.com | Present/Elevated. |

The quantitative relationship between these markers can provide deeper insights into the severity and management of the metabolic state. Studies correlating metabolite levels with clinical outcomes have demonstrated that higher concentrations of C5 carnitine and isovalerylglycine at the time of diagnosis are associated with a greater risk of symptomatic disease. researchgate.net

Table 2: Research Findings on C5 Carnitine Levels and Clinical Outcomes in IVA This table summarizes research findings correlating the concentration of the primary acylcarnitine marker, Isovalerylcarnitine (C5), with clinical presentation in individuals with Isovaleric Acidemia identified through newborn screening.

| Parameter | Asymptomatic Group (Median Conc.) | Symptomatic Group (Median Conc.) | p-value | Reference |

| Initial C5 Carnitine (Blood) | 2.7 µmol/L | 10.6 µmol/L | < 0.0001 | researchgate.net |

| Initial Isovalerylglycine (Urine) | 180 mmol/mol creatinine (B1669602) | 1750 mmol/mol creatinine | 0.0003 | researchgate.net |

While this compound is not a primary screening marker, its analysis in conjunction with the full acylcarnitine profile can contribute to a more comprehensive understanding of the metabolic derangement in IVA. The interplay highlights a fundamental principle of metabolic research: a single enzymatic block can ripple through interconnected pathways, leading to a complex signature of primary and minor biomarkers whose correlated appearance reflects the underlying pathophysiology.

V. Mechanistic Studies and Pathological Roles of Isovalerylsarcosine

Research into Cellular and Molecular Mechanisms of Isovalerylsarcosine Action

This compound is identified in scientific literature primarily as a minor but characteristic metabolite associated with Isovaleric Acidemia (IVA), an inborn error of metabolism. nih.govresearchgate.net IVA results from the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which plays a crucial role in the catabolism of the branched-chain amino acid leucine (B10760876). researchgate.netnih.gov This enzyme deficiency leads to the accumulation of isovaleryl-CoA and its derivatives. nih.gov

The primary cellular mechanism involving this compound is its formation as a detoxification product. oup.com In individuals with IVA, the excess isovaleryl-CoA cannot be processed through the normal metabolic pathway. To mitigate the toxicity of accumulating isovaleric acid, the body employs alternative pathways, including the conjugation of isovaleryl-CoA with various amino acids. oup.comuva.nl this compound is formed through the formal condensation of the carboxy group of isovaleric acid with the amino group of sarcosine (B1681465). ebi.ac.uk This reaction is believed to be catalyzed by the enzyme glycine (B1666218) N-acylase, which acts on sarcosine. nih.govebi.ac.uk This conjugation process converts the toxic, less soluble isovaleric acid into a more water-soluble conjugate that can be excreted in the urine. uva.nl

Role in Metabolic Dysregulation and Cellular Stress Responses

The presence of this compound is a direct consequence of metabolic dysregulation, specifically within the leucine catabolic pathway. nih.gov Its role is intrinsically linked to the body's attempt to manage the cellular stress caused by the accumulation of toxic metabolites in IVA.

In the context of IVA, the conjugation of accumulating acids with amino acids is a key detoxification mechanism. oup.com this compound is one of several N-acyl-amino acids identified in patients with this disorder. nih.govoup.com The primary metabolite is N-isovalerylglycine, but a broader profile of conjugates is often present, reflecting the body's use of a variety of amino acids to handle the high acyl-CoA load. nih.govoup.com

Research using techniques like gas chromatography–mass spectrometry (GC-MS) and electrospray tandem mass spectrometry (ESI-MS-MS) has identified a range of these conjugates in the urine of IVA patients. oup.com The formation of these compounds, including this compound, serves to reduce the concentration of toxic free isovaleric acid and its CoA ester. oup.comuva.nl While this is a protective mechanism, the complete biochemical profile of these conjugates is still studied to better understand the full spectrum of metabolic disturbances in IVA. researchgate.netoup.com

Below is a table of various amino acid conjugates that have been identified in the urine of patients with Isovaleric Acidemia, illustrating the broad-based response to isovaleryl-CoA accumulation.

| Conjugate Name | Abbreviation | Reference |

| N-Isovalerylglycine | IVG | nih.govoup.com |

| N-Isovalerylalanine | IVAla | nih.govoup.com |

| N-Isovalerylsarcosine | IVS | nih.govoup.com |

| N-Isovalerylglutamic acid | nih.govoup.com | |

| Isovalerylcarnitine (B1198194) | nih.govoup.com | |

| Plus 19 other isovaleryl- and acetyl-amino acid conjugates identified in a 2005 study | oup.com |

This table is based on metabolites reported in the cited research literature.

In a different context, metabolomic studies of Adult-Onset Still's Disease (AOSD) have also identified this compound. In these studies, serum levels of this compound were found to be significantly lower in patients with a chronic articular pattern of the disease compared to those with monocyclic or polycyclic systemic patterns, suggesting a potential association between its levels and disease phenotype. plos.orgnih.gov

The pathological state in which this compound is formed, Isovaleric Acidemia, is fundamentally a mitochondrial disorder. The deficient enzyme, isovaleryl-CoA dehydrogenase, is located within the mitochondrial matrix. nih.gov The accumulation of its substrate, isovaleryl-CoA, directly impacts mitochondrial function. nih.govuva.nl

Mitochondrial dysfunction is a known contributor to oxidative stress. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products with antioxidants. frontiersin.org Mitochondria are the primary site of cellular ROS production during normal metabolism, and this production can increase significantly when mitochondrial processes are impaired. nih.govmdpi.com

In metabolic disorders like IVA, the buildup of acyl-CoA esters can disrupt the mitochondrial respiratory chain, leading to increased ROS generation. nih.govmdpi.com This can cause oxidative damage to mitochondrial DNA, proteins, and lipids, further compromising mitochondrial function and cellular health. nih.govoncotarget.com While research has not directly implicated this compound itself as a causative agent of oxidative stress, its presence is a marker for a condition (IVA) characterized by primary mitochondrial dysfunction, which is mechanistically linked to the development of oxidative stress. uva.nlmdpi.com

Investigation of Amino Acid Conjugates, including this compound, and their Potential Metabolic Effects

Interactions with Intracellular Pathways and Enzymes in Research Models

The formation of this compound is an enzymatic interaction, proposed to be catalyzed by glycine N-acylase. nih.govebi.ac.uk This enzyme facilitates the transfer of the isovaleryl group from isovaleryl-CoA to the amino group of sarcosine. nih.gov This represents a specific interaction within a detoxification pathway. al-edu.com

More significantly, the precursor molecule, isovaleryl-CoA, has been shown to interact with and inhibit other critical intracellular enzymes and pathways. This indirect effect is a major component of the pathophysiology of IVA. nih.gov For example:

Urea (B33335) Cycle Impairment: Isovaleryl-CoA is thought to inhibit N-acetylglutamate synthetase. nih.gov This enzyme produces N-acetylglutamate, an essential activator of the first enzyme of the urea cycle. Inhibition leads to impairment of the urea cycle, which can cause the hyperammonemia often seen during acute metabolic crises in IVA patients. nih.gov

Inhibition of Pyruvate (B1213749) Dehydrogenase: Early investigations showed that isovaleryl-CoA can inhibit the pyruvate dehydrogenase complex, which could contribute to elevated lactic acid levels during metabolic decompensation. uva.nl

These interactions highlight how the accumulation of a single metabolite precursor (isovaleryl-CoA) can have cascading effects on multiple essential intracellular pathways, leading to the severe clinical symptoms associated with the disorder. The production of this compound is a cellular response to this primary metabolic block. nih.govoup.com

Vi. Research Methodologies and Analytical Approaches for Isovalerylsarcosine Studies

Advanced Analytical Techniques for Detection and Quantification

The precise measurement of isovalerylsarcosine in biological samples is paramount for understanding its role in metabolic pathways and disease. Several advanced analytical platforms are employed for this purpose, each offering distinct advantages in sensitivity, specificity, and throughput.

Mass spectrometry (MS) is a cornerstone analytical technique for the study of this compound, enabling the determination of its mass-to-charge ratio and thus its identification and quantification. wikipedia.org This powerful tool is often coupled with chromatographic separation techniques to analyze complex biological mixtures. chemyx.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is particularly useful for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of this compound, GC-MS has been instrumental in identifying it as a minor but characteristic constituent in the organic acid profile of isovaleric acidemia. nih.gov The method's high resolving power allows for the separation of closely related molecules, providing precise data for identification and quantification. nih.gov

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): ESI-MS/MS is a soft ionization technique that is especially valuable for analyzing macromolecules as it minimizes fragmentation during ionization. wikipedia.org This method has been applied in shotgun lipidomics for the analysis of lipid molecular species directly from crude biological extracts. nih.gov In the study of isovaleric acidemia, ESI-MS/MS is utilized in expanded newborn screening programs for the detection of inborn errors of metabolism. medigraphic.com The use of tandem mass spectrometry (MS/MS) provides enhanced structural information by fragmenting selected ions and analyzing the resulting product ions. thermofisher.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS merges the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. chemyx.com This combination allows for the highly sensitive and specific analysis of a wide range of compounds, including this compound, in various biological matrices such as blood serum. ebi.ac.ukshimadzu.com LC-MS-based metabolomic analyses have been employed to identify differentially expressed metabolites in diseases like adult-onset Still's disease, where this compound levels were found to be significantly associated with different disease outcomes. ebi.ac.ukresearchgate.net

Table 1: Comparison of Mass Spectrometry-Based Methods for this compound Analysis

| Technique | Principle | Advantages for this compound Analysis | Key Findings |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physicochemical properties before ionization and mass analysis. thermofisher.comgetenviropass.com | High resolution for separating closely related molecules. nih.gov | Identified this compound as a metabolite in isovaleric acidemia. nih.gov |

| Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Creates ions from macromolecules in solution using a high-voltage electrospray, followed by mass analysis. wikipedia.org | Soft ionization preserves the molecular ion, suitable for complex biological samples. wikipedia.org | Used in newborn screening for metabolic disorders like isovaleric acidemia. medigraphic.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase before they are ionized and detected by the mass spectrometer. chemyx.com | High sensitivity and specificity for quantifying metabolites in complex mixtures like serum. ebi.ac.ukshimadzu.com | Revealed associations between this compound levels and disease patterns in adult-onset Still's disease. ebi.ac.ukresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. ebsco.comwikipedia.org It operates by exploiting the magnetic properties of atomic nuclei. ebsco.com In the context of this compound research, NMR has been used to detect and identify new human metabolic urinary compounds. oup.com While generally less sensitive than mass spectrometry, NMR is non-destructive and highly reproducible, making it valuable for large-scale metabolomic studies. researchgate.netwikipedia.org Proton NMR (¹H NMR) spectroscopy, in particular, can provide information on a wide range of metabolites and has been used to identify different neural cell types based on their metabolic profiles. nih.gov

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. researchgate.net These platforms integrate various analytical techniques, primarily MS and NMR, to generate a global snapshot of metabolism. researchgate.net The application of metabolomics has been crucial in identifying this compound as a metabolite in various contexts. For instance, untargeted urinary metabolomics using LC-MS has been developed for large-scale population studies, identifying numerous metabolites including this compound. metabolomexchange.org These comprehensive approaches have also led to the identification of this compound as a serum metabolite in humans and its association with certain disease states. ebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

In Vitro Research Models

In vitro models provide controlled environments to investigate the cellular and molecular functions of compounds like this compound, bridging the gap between analytical detection and biological understanding. frontiersin.orgresearchgate.net

Cultured cell lines, which are immortalized and can be propagated indefinitely, are a foundational tool in biomedical research. labmal.com They are used to study a wide range of biological processes, including metabolic pathways. harvard.edu For instance, amino acid depletion induced by abnormal amino acid metabolism, which could involve metabolites like this compound, has been studied using liquid chromatography-mass spectrometry in cell culture models. researchgate.net Fibroblasts from patients with genetic disorders, such as those affecting glycosylation, can be cultured to study the underlying biochemical defects. nih.gov Cancer cell lines are also extensively used to assess drug sensitivity and resistance, providing insights into metabolic alterations in cancer. harvard.edu

Table 2: Applications of Cultured Cell Lines in Metabolic Research

| Cell Type | Research Application | Relevance to this compound Studies |

|---|---|---|

| Fibroblasts | Modeling of inherited metabolic disorders. nih.gov | Potential to study the cellular impact of this compound accumulation in genetic diseases like isovaleric acidemia. |

| Cancer Cells | Analysis of metabolic reprogramming and drug response. harvard.edu | Investigating the role of acyl-amino acids in cancer cell metabolism and proliferation. |

| Neuronal Cells | Studying neurotoxicity and neurodegenerative disease phenotypes. innoserlaboratories.com | Evaluating the potential neurotoxic effects of this compound and related metabolites. |

| Mesangial Cells | Investigating diabetic nephropathy and oxidative stress. physiology.org | Exploring the role of metabolic byproducts in kidney cell pathology. |

Primary cells are isolated directly from living tissue and have a finite lifespan in culture. labmal.comeppendorf.com They are considered more representative of the in vivo state compared to immortalized cell lines, retaining many of the characteristics of their tissue of origin. labmal.commlsu.ac.in This makes them an excellent model for studying normal cell physiology, disease mechanisms, and the effects of various compounds. mlsu.ac.inmdpi.com For example, primary T cells are cultured to study immune responses and develop immunotherapies. akadeum.com The use of primary cells allows researchers to study cells with diverse donor characteristics, including those from healthy and diseased individuals, providing a more biologically relevant context for metabolic studies. labmal.com

Cultured Cell Line Studies (e.g., fibroblasts, cancer cells for metabolic analysis)

In Vivo Research Models

To understand the biological context of this compound, researchers utilize various animal models that replicate human metabolic diseases.

Animal models are indispensable for studying the pathophysiology of metabolic disorders where this compound may be formed. These models allow for controlled investigation of metabolic pathways under pathological conditions.

Isovaleric Acidemia (IVA) Models: A key model for studying metabolites related to isovaleric acid is the 129 mouse substrain, which has a naturally occurring exonic splice mutation in the isovaleryl-CoA dehydrogenase (Ivd) gene. nih.gov This mutation leads to a biochemical phenotype that mimics human IVA, characterized by elevated levels of C5-carnitine and the excretion of isovalerylglycine. nih.gov While direct studies on this compound in this specific model are not extensively documented, it provides a valuable system for investigating the downstream metabolic consequences of IVD deficiency, including the formation of unusual acyl-conjugates. nih.gov Research on the effects of isovaleric acid, the precursor to this compound, has also been conducted in the rat brain cortex to understand its neurotoxic effects. metabolon.com

Diabetic Models: Streptozotocin (STZ)-induced diabetic rat models have been instrumental in metabolomic studies of diabetes. nih.gov In these models, researchers have observed increased concentrations of metabolites such as isovalerylalanine (B3055989) and/or this compound, indicating a link between disturbed branched-chain amino acid metabolism in diabetes and the formation of these conjugates. nih.gov These findings suggest that diabetic models can be valuable for exploring the metabolic pathways that lead to this compound production. nih.gov

The table below summarizes key animal models used in research relevant to this compound.

| Animal Model | Type of Model | Key Characteristics Relevant to this compound Research | Research Findings |

| 129 Mouse Substrain | Genetically Modified (spontaneous mutation) | Possesses an exonic splice mutation in the Ivd gene, mimicking isovaleric acidemia. nih.gov | Exhibits elevated plasma C5-carnitine and urinary isovalerylglycine. nih.gov |

| Sprague-Dawley Rat | Chemically-Induced (Streptozotocin) | Develops hyperglycemia and other metabolic features of diabetes. nih.gov | Shows increased serum concentrations of isovalerylalanine and/or this compound. nih.gov |

| Ovariectomized Mouse | Surgical/Treatment Model | Used to study the effects of isovaleric acid administration. | Administration of isovaleric acid resulted in decreased body weight gain and influenced bone metabolism. mdpi.com |

| Wistar Rat | Neurological Study Model | Used to investigate the effects of isovaleric acid on the central nervous system. | Studies have examined the induction of oxidative stress in the rat brain cortex by metabolites accumulating in IVA. metabolon.com |

The development of genetically engineered animal models offers a more targeted approach to understanding the metabolism of this compound.

Ivd Knockout and Mutant Mice: The 129 mouse substrain with the spontaneous Ivd mutation serves as a de facto genetically modified model for IVA. nih.gov The creation of specific knockout mice, where the Ivd gene is intentionally deleted, would provide a more controlled system to study the flux through alternative metabolic pathways, including the one leading to this compound. While the creation of such models for IVA is feasible, detailed metabolomic analyses focusing on this compound in these models are still emerging. omicsforum.ca Gene therapy approaches using viral vectors to deliver a functional PCCA gene in a mouse model of propionic acidemia, a related organic acidemia, have shown success, suggesting a potential avenue for future research in IVA models that could impact the levels of various metabolites, including this compound. researchgate.net

Animal Models of Metabolic Disorders (e.g., Isovaleric Acidemia models, diabetic models)

Bioinformatic and Statistical Analysis in this compound Research

The complexity of metabolomic data generated from studies on this compound necessitates the use of powerful bioinformatic and statistical tools for data analysis and interpretation.

Integrating data from different "omics" platforms (genomics, proteomics, metabolomics) provides a more holistic view of the biological system. metabolon.comnih.govspringermedizin.de

Metabolic Pathway Analysis: Web-based platforms like MetaboAnalyst are widely used for pathway analysis in metabolomics research. nih.govmetaboanalyst.caresearchgate.net These tools can take a list of identified metabolites and map them to known metabolic pathways, highlighting those that are significantly impacted. nih.govmetaboanalyst.ca For instance, in a study on Adult-Onset Still's Disease, this compound was identified as a relevant metabolite involved in glycine (B1666218), serine, and threonine metabolism. plos.org Pathway analysis can help to visualize the biochemical context of this compound and its relationship with other metabolites like isovalerylglycine. nih.gov MetaboAnalyst supports pathway analysis for a large number of species and can integrate pathway enrichment analysis with pathway topology analysis to identify the most relevant pathways. nih.govmetaboanalyst.ca

Data Integration Strategies: The integration of genomic and metabolomic data is a powerful approach for identifying the genetic basis of metabolic phenotypes. springermedizin.denih.gov This can be particularly useful in inborn errors of metabolism for prioritizing candidate gene variants identified through whole-exome or whole-genome sequencing. springermedizin.denih.gov By correlating specific genetic variants with the levels of metabolites like this compound, researchers can strengthen the evidence for a variant's pathogenicity. springermedizin.de Methods for data integration include biochemical pathway-based approaches, network analysis, and empirical correlation methods. nih.gov

Given the large number of variables in metabolomics datasets, multivariate statistical methods are essential for identifying patterns and discriminating between different biological states. nih.govebi.ac.uknih.gov

Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA): PCA is an unsupervised method used to reduce the dimensionality of the data and identify major trends. ebi.ac.uk PLS-DA is a supervised method used to identify variables that are responsible for the separation between predefined groups (e.g., diseased vs. healthy). ebi.ac.uk These methods have been applied in metabolomic studies of isovaleric acidemia to distinguish the metabolic profiles of patients from controls. al-edu.com In studies where this compound has been identified, such as in diabetic rat models and in patients with Adult-Onset Still's Disease, multivariate analyses like OPLS-DA (a variant of PLS-DA) have been used to demonstrate a clear separation in the metabolic profiles between different groups and to identify key discriminating metabolites, including this compound. nih.govplos.org

The following table outlines the application of these statistical methods in relevant research.

| Statistical Method | Description | Application in this compound-Relevant Research |

| Principal Component Analysis (PCA) | An unsupervised multivariate technique that reduces the dimensionality of a dataset while retaining most of the variation. ebi.ac.uk | Used for an overview of metabolomic data to identify outliers and general clustering patterns in studies of metabolic disorders. nih.govresearchgate.net |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | A supervised multivariate technique used to model the relationship between a descriptor matrix (e.g., metabolite concentrations) and a response variable (e.g., disease state). nih.govebi.ac.uk | Applied to select features with discriminative power between different experimental groups in metabolomics studies of isovaleric acidemia and other metabolic conditions. nih.govresearchgate.net |

| Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) | A modification of PLS-DA that separates the variation in the descriptor data into two parts: one that is correlated to the response variable and one that is orthogonal (uncorrelated). nih.gov | Utilized in studies of diabetic rats and human diseases to clearly separate metabolic profiles and identify significant metabolites like this compound. nih.govplos.org |

Vii. Future Directions in Isovalerylsarcosine Research

Emerging Research Areas and Unexplored Metabolic Roles of Isovalerylsarcosine

The exploration of this compound's role is expanding into new clinical and metabolic contexts, suggesting functions beyond its established association with IVA. These emerging areas promise to uncover novel aspects of its metabolic influence.

Association with Chronic Alcoholism: Metabolomic studies of chronic alcoholism have identified this compound as a significantly upregulated urinary biomarker. oup.com In a study involving individuals with chronic alcoholism, the levels of this compound, along with other metabolites like ethyl glucuronide and hexanoylglycine, were elevated more than twofold. oup.com Interestingly, treatment with an aqueous extract of Tinospora cordifolia stem, a plant used in traditional medicine, was found to reverse the levels of most of these biomarkers, including this compound. This finding suggests a potential link between this compound, alcohol-induced metabolic disturbances, particularly tryptophan metabolism, and pathways that can be modulated by herbal interventions. oup.com

Role in Inflammatory Diseases: Recent research has implicated this compound in systemic inflammatory conditions. A metabolomics study on Adult-Onset Still's Disease (AOSD) revealed that the metabolic profiles of patients were associated with the disease's activity and outcome. researchgate.netscience.gov Specifically, significantly lower levels of this compound were found in patients with a chronic articular pattern of the disease compared to those with monocyclic or polycyclic systemic patterns. researchgate.netscience.gov This differential expression suggests this compound could be involved in the pathogenesis of AOSD or serve as a potential biomarker for distinguishing between different clinical courses of the disease. researchgate.net

Table 1: Emerging Research Findings on this compound

| Research Area | Key Findings | Potential Implications | Citations |

| Chronic Alcoholism | This compound is significantly upregulated in the urine of individuals with chronic alcoholism. Its levels were reversed by treatment with Tinospora cordifolia extract. | May serve as a biomarker for alcohol-induced metabolic stress. Suggests involvement in pathways affected by alcohol and modulated by herbal compounds. | oup.com |

| Inflammatory Disease (AOSD) | Levels are significantly lower in patients with the chronic articular pattern compared to monocyclic or polycyclic systemic patterns. | Potential biomarker for disease activity and clinical outcome in Adult-Onset Still's Disease (AOSD). May be involved in the underlying pathogenesis of different disease subtypes. | researchgate.netscience.gov |

| Inborn Errors of Metabolism (IVA) | Recognized as a minor conjugate metabolite, but its full contribution to the clinical phenotype of Isovaleric Acidemia (IVA) is unclear. | Further investigation could help explain the complex clinical symptoms of IVA not accounted for by major metabolites. | researchgate.net |

Development of Novel Research Methodologies for this compound Analysis

Advances in analytical chemistry are critical for expanding the frontiers of metabolomics and, by extension, research into specific compounds like this compound. While traditional methods have been effective, newer, more comprehensive techniques are enabling deeper and broader analysis.

The gold standard for the diagnosis of organic acidurias has historically been gas chromatography coupled to mass spectrometry (GC-MS). mdpi.com However, the field is increasingly adopting a range of powerful analytical platforms that offer high sensitivity, high resolution, and the ability to measure a vast array of metabolites simultaneously in a single analysis. researchgate.net

Advanced Analytical Platforms:

Mass Spectrometry (MS): This is a cornerstone of modern metabolomics. Coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the sensitive detection and quantification of hundreds to thousands of small molecules from biological samples. nih.gov These methods are essential for untargeted metabolomic studies that can identify unexpected changes in metabolite levels, leading to the discovery of new biomarkers and pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another principal technique in metabolomics. researchgate.netnih.gov A key advantage of ¹H-NMR is its high reproducibility and non-destructive nature, making it ideal for large-scale clinical studies. researchgate.net It provides detailed structural information about metabolites and can be used to quantify them in complex mixtures like urine with minimal sample preparation. researchgate.netmdpi.com

The development of these high-throughput technologies allows researchers to move beyond analyzing a few pre-selected metabolites and instead capture a comprehensive snapshot of the metabolome. This untargeted approach is crucial for discovering novel roles for compounds like this compound, as it allows their levels to be correlated with a wide range of other metabolites and clinical states, as seen in the studies on alcoholism and AOSD. oup.comresearchgate.net

Table 2: Comparison of Key Methodologies in Metabolite Analysis

| Methodology | Principle | Advantages | Application in this compound Research | Citations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds which are then ionized and detected by mass. | High chromatographic resolution, sensitive, established libraries for identification. Considered a gold standard for organic acids. | Historically used for targeted analysis in diagnosing inborn errors of metabolism like IVA. | mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before ionization and mass detection. | Versatile for a wide range of polar and non-polar metabolites, high sensitivity and selectivity. | Enables untargeted and targeted quantification of this compound and other metabolites in complex biological fluids like plasma and urine. | mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-destructive, highly quantitative and reproducible, requires minimal sample preparation. | Used for broad metabolic profiling of urine and plasma to identify and quantify a range of metabolites, including those related to organic acidemias. | researchgate.netmdpi.comnih.gov |

Integration with Multi-Omics Approaches (e.g., Genomics, Proteomics, Lipidomics) in Metabolic Studies

The future of metabolic research, including the study of this compound, lies in the integration of metabolomics with other "omics" disciplines. frontlinegenomics.com A multi-omics approach, which combines data from genomics, transcriptomics, proteomics, and lipidomics, provides a more holistic and comprehensive understanding of complex biological systems. frontlinegenomics.comthermofisher.com Studying each layer in isolation only provides a piece of the puzzle; integrating them allows researchers to connect genetic predispositions (genomics) to gene expression (transcriptomics), protein function (proteomics), and metabolic output (metabolomics). frontlinegenomics.comthermofisher.com

This integrated strategy is essential for several reasons:

Elucidating Complete Pathways: It can reveal how genetic variations in enzymes involved in amino acid catabolism (genomics) affect protein levels and activity (proteomics), ultimately leading to the accumulation of metabolites like this compound (metabolomics). uva.nluva.nl

Discovering Disease Mechanisms: By correlating metabolite levels with changes in gene and protein expression, researchers can uncover the molecular mechanisms underlying diseases. For instance, integrated analyses can help determine how this compound accumulation might influence cellular signaling pathways or lipid metabolism in conditions like alcoholism or inflammatory disorders. oup.comnih.gov

Identifying Robust Biomarkers: Combining data from multiple omics layers can lead to the discovery of more specific and reliable biomarker signatures for diagnosis, prognosis, or therapeutic response. thermofisher.com

Recent studies in fields like cancer and cardiovascular disease have demonstrated the power of this approach, where metabolomic and lipidomic data are used to complement genomic and proteomic datasets to better stratify diseases and identify therapeutic targets. nih.govnih.govnih.gov As computational tools for data integration become more sophisticated, the application of multi-omics strategies will be central to uncovering the full biological role of this compound and its network of interactions within human metabolism. biorxiv.orgmdpi.com

Table 3: Overview of Multi-Omics Approaches in Metabolic Research

| Omics Approach | Molecular Read-out | Information Provided | Potential Integration with this compound Research | Citations |

| Genomics | DNA | Identifies genetic variants, mutations, and structural changes in the genome. | Investigating mutations in the IVD gene or other genes that may influence this compound levels. | frontlinegenomics.comthermofisher.com |

| Transcriptomics | RNA / cDNA | Measures gene expression levels (e.g., mRNA abundance). | Quantifying the expression of genes encoding enzymes and transporters involved in leucine (B10760876) and sarcosine (B1681465) metabolism. | frontlinegenomics.comthermofisher.com |

| Proteomics | Proteins | Determines the abundance, modifications, and interactions of proteins. | Measuring the levels and activity of enzymes like isovaleryl-CoA dehydrogenase or the conjugating enzymes that produce this compound. | frontlinegenomics.comthermofisher.com |

| Metabolomics | Metabolites | Quantifies small molecules like amino acids, organic acids, and fatty acids. | Directly measures this compound and correlates its levels with other metabolites and clinical phenotypes. | nih.govthermofisher.com |

| Lipidomics | Lipids | Characterizes the full profile of lipids in a biological system. | Exploring how altered this compound levels might impact lipid metabolism and membrane composition. | nih.govctcusp.orgfrontiersin.org |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for isovalerylsarcosine, and how can their reproducibility be validated experimentally?

- Methodological Answer : Synthesis protocols should include detailed steps for carboxyl group protection, peptide coupling (e.g., via EDC/HOBt), and deprotection. Reproducibility requires precise documentation of reaction conditions (solvent, temperature, stoichiometry) and purity validation using HPLC (>95% purity) or TLC. Cross-reference spectral data (e.g., H/C NMR, IR) with literature values to confirm structural integrity . For novel derivatives, provide full characterization data in supplemental materials .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers distinguish it from analogs?

- Methodological Answer :

- NMR : Focus on methyl group signals (δ ~1.0 ppm for isovaleryl chain) and sarcosine backbone protons (δ ~3.5–4.0 ppm for N-CH-COO).